molecular formula C12H9BrFNO3 B12277053 Ethyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate

Ethyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate

Katalognummer: B12277053
Molekulargewicht: 314.11 g/mol
InChI-Schlüssel: UJTCUYFJLWBPJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine and fluorine substitution on the indole ring, which may impart unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate typically involves multi-step organic reactions. A common approach might include:

    Bromination and Fluorination: Introduction of bromine and fluorine atoms to the indole ring through electrophilic aromatic substitution.

    Esterification: Formation of the ethyl ester group via esterification reactions.

    Oxidation: Introduction of the oxo group through oxidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group.

    Oxidation Reactions: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative, while reduction might produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its indole core.

    Biological Studies: Investigation of its biological activity, such as anticancer, antimicrobial, or anti-inflammatory properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Wirkmechanismus

The mechanism of action of Ethyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of bromine and fluorine may enhance binding affinity or selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-(5-Bromo-3-indolyl)-2-oxoacetate: Lacks the fluorine substitution.

    Ethyl 2-(7-Fluoro-3-indolyl)-2-oxoacetate: Lacks the bromine substitution.

    Ethyl 2-(5-Chloro-7-fluoro-3-indolyl)-2-oxoacetate: Chlorine instead of bromine.

Uniqueness

Ethyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate is unique due to the presence of both bromine and fluorine atoms on the indole ring, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C12H9BrFNO3

Molekulargewicht

314.11 g/mol

IUPAC-Name

ethyl 2-(5-bromo-7-fluoro-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C12H9BrFNO3/c1-2-18-12(17)11(16)8-5-15-10-7(8)3-6(13)4-9(10)14/h3-5,15H,2H2,1H3

InChI-Schlüssel

UJTCUYFJLWBPJN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.